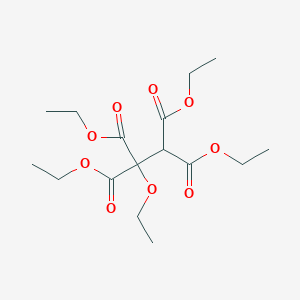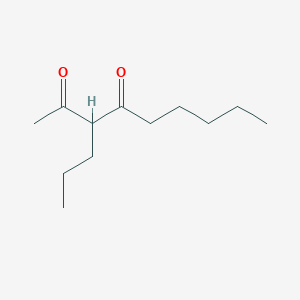![molecular formula C19H14O B14291960 1-Phenyl-1H-naphtho[2,1-b]pyran CAS No. 122591-15-5](/img/structure/B14291960.png)
1-Phenyl-1H-naphtho[2,1-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-naphtho[2,1-b]pyran is a chemical compound belonging to the naphthopyran family. These compounds are known for their unique photochromic properties, which allow them to change color upon exposure to light. This characteristic makes them valuable in various applications, including photochromic lenses and smart materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-naphtho[2,1-b]pyran can be synthesized through a one-pot multicomponent condensation reaction. This involves the reaction of β-naphthol, aldehydes, and β-oxobenzenepropane (dithioates) in the presence of a catalytic amount of boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . Another method involves the cyclocondensation of 2-hydroxy-1-naphthaldehyde with various acids in the presence of dicyclohexylcarbodiimide (DCC) and dimethyl sulfoxide (DMSO) using microwaves .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable, solvent-free, and catalytic processes to ensure high yield and purity. The use of microwave-assisted synthesis is also explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthopyrans, quinones, and reduced derivatives .
Scientific Research Applications
1-Phenyl-1H-naphtho[2,1-b]pyran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-naphtho[2,1-b]pyran involves its photochromic behavior. Upon exposure to ultraviolet (UV) light, the compound undergoes a ring-opening reaction to form intensely colored merocyanine dyes. This process is reversible, and the compound returns to its original form in the absence of light . The molecular targets and pathways involved include the aryl hydrocarbon receptor and cytochrome P450 enzymes .
Comparison with Similar Compounds
1-Phenyl-1H-naphtho[2,1-b]pyran is compared with other similar compounds, such as:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its strong photochromic response and rapid color fading rate.
Spiropyrans: These compounds also exhibit photochromic properties but differ in their structural framework and response times.
Fluorinated Naphthopyrans: These derivatives show enhanced photochromic properties and stability.
The uniqueness of this compound lies in its specific photochromic behavior, which can be finely tuned through chemical modifications to achieve desired properties for various applications .
Properties
CAS No. |
122591-15-5 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1-phenyl-1H-benzo[f]chromene |
InChI |
InChI=1S/C19H14O/c1-2-6-14(7-3-1)17-12-13-20-18-11-10-15-8-4-5-9-16(15)19(17)18/h1-13,17H |
InChI Key |
WISRYVKLXIAHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=COC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



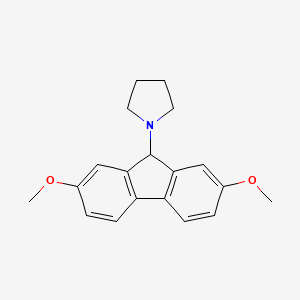


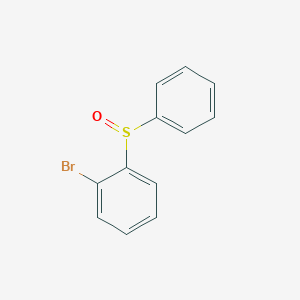
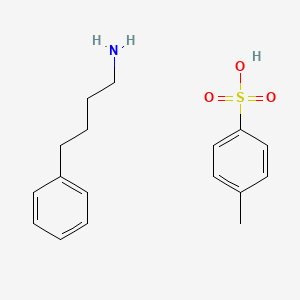
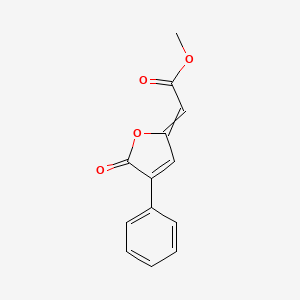

![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)

silane](/img/structure/B14291945.png)
